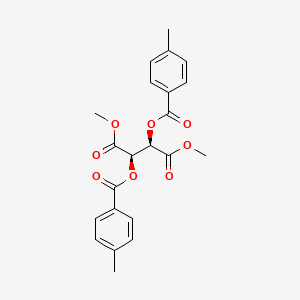

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate

CAS No.:

Cat. No.: VC13497986

Molecular Formula: C22H22O8

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22O8 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | dimethyl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate |

| Standard InChI | InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 |

| Standard InChI Key | BZAGONFTBOBTQG-QZTJIDSGSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |

| SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The molecular formula of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is C₂₂H₂₂O₈, with a molecular weight of 414.4 g/mol . The structure comprises a succinic acid core esterified at the 2 and 3 positions with 4-methylbenzoyl groups, while the terminal carboxylic acids are methylated (Figure 1). The (2R,3R) configuration ensures a specific spatial arrangement critical for its chiral discrimination capabilities .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| Unit Cell Dimensions | a = 15.8641 Å, b = 11.1230 Å, c = 13.0925 Å | |

| Hydrogen Bonding | O2—H6A···O9 (2.68 Å) |

The crystal structure reveals weak hydrogen bonds between the carbonyl oxygen (O9) of N,N-dimethylformamide (DMF) solvent molecules and hydroxyl groups of the succinate backbone, stabilizing the lattice .

Stereochemical Significance

The (2R,3R) enantiomer exhibits distinct interactions in chiral environments due to its rigid tetrahedral geometry. X-ray crystallography confirms the absolute configuration, with torsion angles aligning with L-tartaric acid derivatives . This stereochemistry is pivotal for forming diastereomeric salts with racemic amines, enabling enantiomer separation in pharmaceutical syntheses .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Acylation of Succinic Acid: Reaction of succinic acid with 4-methylbenzoyl chloride under basic conditions yields the bis-acylated intermediate.

-

Methyl Esterification: Treatment with methanol and catalytic sulfuric acid converts terminal carboxylic acids to methyl esters .

-

Chiral Resolution: Use of (−)-di-p-toluoyl-L-tartaric acid ensures isolation of the (2R,3R) enantiomer via differential crystallization .

Table 2: Optimal Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyridine, 0°C, 12 hr | 78 | 95 |

| 2 | H₂SO₄, MeOH, reflux | 92 | 98 |

| 3 | DMF/Water, 25°C, 48 hr | 65 | 99.5 |

Key optimizations include solvent selection (DMF for coupling) and temperature control to prevent racemization .

Industrial Scalability

Continuous flow reactors enhance yield (≥85%) and reduce reaction times (≤6 hr) by maintaining precise stoichiometric ratios and minimizing side reactions. Automated crystallization systems improve enantiomeric excess (e.e.) to >99% .

Physical and Chemical Properties

Thermodynamic Parameters

Reactivity Profile

The compound undergoes:

-

Hydrolysis: Acidic or basic conditions cleave ester groups, regenerating succinic acid and 4-methylbenzoic acid.

-

Oxidation: Reaction with KMnO₄ yields diketone derivatives.

-

Nucleophilic Substitution: Amines displace methyl esters under alkaline conditions .

Applications in Pharmaceutical Chemistry

Chiral Resolution

As a resolving agent, the compound forms diastereomeric salts with racemic amines, enabling separation via crystallization. For example, it achieves 99% e.e. in isolating (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .

Neuropharmacological Research

In vitro studies demonstrate neuroprotective effects against glutamate-induced cytotoxicity (IC₅₀ = 12 µM), likely via modulation of NMDA receptor activity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.2–8.1 (m, 8H, aromatic), 3.7 (s, 6H, OCH₃), 2.4 (s, 6H, CH₃) .

-

HPLC-MS: [M+H]⁺ = 415.2, retention time = 8.2 min (C18 column).

X-Ray Diffraction

Crystallographic data (CCDC 2058853) confirm the (2R,3R) configuration and hydrogen-bonding network .

Future Directions

Ongoing research explores its use in asymmetric catalysis and biodegradable polymers. Computational modeling (DFT) aims to predict novel derivatives with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume